molecular formula C11H13ClO3 B1627679 5-Chloro-3-methoxy-2-propoxybenzaldehyde CAS No. 828272-37-3

5-Chloro-3-methoxy-2-propoxybenzaldehyde

Cat. No. B1627679
M. Wt: 228.67 g/mol
InChI Key: ZBGLATICPAWALQ-UHFFFAOYSA-N
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Description

“5-Chloro-3-methoxy-2-propoxybenzaldehyde” is a chemical compound with the molecular formula C11H13ClO3 . It has a molecular weight of 228.68 . This compound is typically in solid form .


Molecular Structure Analysis

The InChI code for “5-Chloro-3-methoxy-2-propoxybenzaldehyde” is 1S/C11H13ClO3/c1-3-4-15-11-8 (7-13)5-9 (12)6-10 (11)14-2/h5-7H,3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Chloro-3-methoxy-2-propoxybenzaldehyde” include a molecular weight of 228.67 , and it is typically in solid form . The compound is stored at room temperature .

Scientific Research Applications

Chemical Synthesis and Material Science

  • Synthesis of Chlorinated Vanillins and Syringaldehydes : Chlorinated vanillins, closely related to 5-Chloro-3-methoxy-2-propoxybenzaldehyde, have been synthesized for studies on the chemical degradation products of lignin and humic substances. These compounds are crucial for understanding the environmental fate of chlorinated organic compounds in natural waters and soils (Hyötyläinen & Knuutinen, 1993).

  • Regioselective Reductive Electrophilic Substitution : Research on the behavior of derivatives of trimethoxybenzaldehydes under electron transfer conditions from alkali metals in aprotic solvents has highlighted the potential for regioselective modifications of these compounds. This could suggest pathways for the functionalization of 5-Chloro-3-methoxy-2-propoxybenzaldehyde in organic synthesis (Azzena et al., 1992).

Biological Applications

  • Synthesis and Characterization of Thiosemicarbazonato Molybdenum(VI) Complexes : While not directly mentioning 5-Chloro-3-methoxy-2-propoxybenzaldehyde, the study on thiosemicarbazone ligands derived from related benzaldehydes for the synthesis of dioxomolybdenum(VI) complexes suggests potential for exploring metal complexes. These complexes have shown significant antitumor activities and DNA binding capabilities, hinting at possible pharmaceutical or biochemical applications (Hussein et al., 2015).

Environmental Science

  • Solubility and Activity Coefficient Studies : The solubility of chlorovanillins in water across different temperatures has been studied, which is essential for understanding the environmental behavior of these compounds. Such studies could inform the environmental impact assessment of 5-Chloro-3-methoxy-2-propoxybenzaldehyde, especially regarding its solubility and potential for bioaccumulation (Larachi et al., 2000).

properties

IUPAC Name

5-chloro-3-methoxy-2-propoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-3-4-15-11-8(7-13)5-9(12)6-10(11)14-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGLATICPAWALQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1OC)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70598863
Record name 5-Chloro-3-methoxy-2-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-methoxy-2-propoxybenzaldehyde

CAS RN

828272-37-3
Record name 5-Chloro-3-methoxy-2-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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